(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

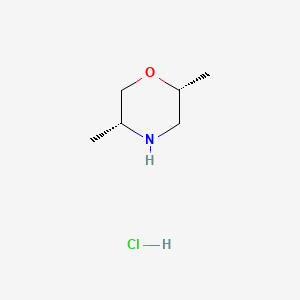

“(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. A common method for the synthesis of boronic acids is the copper-mediated trifluoromethylation . Another method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

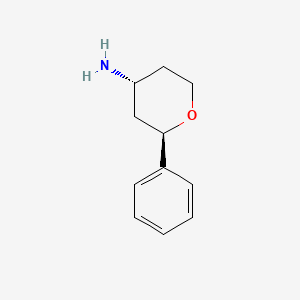

The molecular structure of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 3rd position and a hydroxymethyl group at the 2nd position. The phenyl ring is also attached to a boronic acid group .Chemical Reactions Analysis

Boronic acids are known for their wide application in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are largely determined by its molecular structure. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .Applications De Recherche Scientifique

Hydrolysis Studies

The compound is used in studies related to the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Sensing Applications

Boronic acids, including (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research. They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

Separation Technologies

Boronic acids are also used in separation technologies. They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics. They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

6. Inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is used in the synthesis of inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase via Suzuki coupling reactions .

HIV Protease Inhibitors

This compound is also used in the synthesis of HIV protease inhibitors with antiviral activity against drug-resistant viruses .

PDE4B Inhibitors

Pyrrole derivatives synthesized using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid are used as PDE4B inhibitors .

Mécanisme D'action

- The primary target of 3-Fluoro-2-(hydroxymethyl)phenylboronic acid is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions, where they participate as nucleophilic partners in the formation of carbon–carbon bonds with palladium catalysts .

Target of Action

Mode of Action

Orientations Futures

The future directions in the research and application of boronic acids like “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are promising. The Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The development of new boronic acid reagents and the exploration of their properties for specific coupling conditions continue to be areas of active research .

Propriétés

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUUOCXJIJMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)